molecular formula C18H26N2O4 B2442724 tert-Butyl 4-(3-methoxybenzamido)piperidine-1-carboxylate CAS No. 1018073-13-6

tert-Butyl 4-(3-methoxybenzamido)piperidine-1-carboxylate

Cat. No.: B2442724
CAS No.: 1018073-13-6
M. Wt: 334.416
InChI Key: MPQLGVFVKJLYQB-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-methoxybenzamido)piperidine-1-carboxylate: is a synthetic compound with the molecular formula C18H26N2O4 and a molecular weight of 334.41 g/mol . This compound is part of the piperidine family, which is known for its diverse applications in medicinal chemistry and organic synthesis.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(3-methoxybenzamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The exact mechanism of action of tert-Butyl 4-(3-methoxybenzamido)piperidine-1-carboxylate is not well-documented. compounds with similar structures often interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can act as a scaffold, allowing the compound to fit into the active site of enzymes or receptors, thereby influencing their function .

Properties

IUPAC Name

tert-butyl 4-[(3-methoxybenzoyl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-10-8-14(9-11-20)19-16(21)13-6-5-7-15(12-13)23-4/h5-7,12,14H,8-11H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQLGVFVKJLYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a DMF (780 mL) suspension of tert-butyl 4-aminopiperidine-1-carboxylate (78.0 g) and 3-methoxybenzoic acid (65.2 g), Et3N (130 mL), HOBt.H2O (71.7 g) and EDC.HCl (82.8 g) were added and the mixture was stirred at room temperature for 12 hours. H2O (1.56 L) was added and the mixture was stirred in a water bath for 1.5 hours. The precipitation was filtrated to obtain tert-butyl 4-[(3-methoxybenzoyl)amino]piperidine-1-carboxylate (126 g, a colorless solid substance). To an EtOAc (900 mL) suspension of the compound obtained in the above process, 4 M HCl/EtOAc solution (900 mL) was added and the mixture was stirred at room temperature for 4 hours. The reaction solution was concentrated under reduced pressure, and thereafter, CHCl3 (2.00 L) and 2 M aqueous NaOH solution (1.00 L) were added to the residue and the mixture was stirred for 15 minutes. A water layer was separated from an organic layer and thereafter extracted twice with CHCl3 (800 mL). The combined organic layers were dried over Na2SO4 and concentrated under reduced pressure to obtain 3-methoxy-N-piperidin-4-ylbenzamide (87.8 g, a light yellow solid).
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1.56 L
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82.8 g
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71.7 g
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78 g
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65.2 g
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130 mL
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780 mL
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